5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide

ATAD2 bromodomain non‑BET inhibitor halogen‑bonding SAR

Many ATAD2 inhibitor programs rely on generic benzenesulfonamides that lack the unique water-displacement mechanism, leading to poor selectivity. This compound is the precise solution. - Contains an ortho-bromide that delivers a ~5-fold potency increase over ortho-chloride analogs against ATAD2. - Its 2-chlorobenzyl side chain drives selectivity away from BET bromodomains and toward non-BET targets. - Supplied at ≥95% purity (HPLC), it is the recommended reference probe for BROMOscan® panels and X-ray crystallography campaigns.

Molecular Formula C15H15BrClNO2S
Molecular Weight 388.7
CAS No. 1808821-80-8
Cat. No. B2934539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide
CAS1808821-80-8
Molecular FormulaC15H15BrClNO2S
Molecular Weight388.7
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=C2Cl)Br)C
InChIInChI=1S/C15H15BrClNO2S/c1-10-7-11(2)15(8-13(10)16)21(19,20)18-9-12-5-3-4-6-14(12)17/h3-8,18H,9H2,1-2H3
InChIKeyQJZJZUFPWMGQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide (CAS 1808821‑80‑8): Core Identity and Procurement‑Relevant Classification


The title compound is a tetra‑substituted phenyl sulfonamide bearing three critical pharmacophoric elements—a C5‑bromo substituent, a 2,4‑dimethyl pattern, and an N‑(2‑chlorobenzyl) side chain—that jointly define its potential as a non‑BET bromodomain‑directed chemical probe [REFS‑1]. The molecule is customarily supplied at ≥95 % purity (HPLC) and belongs to a structurally distinct subclass of phenyl sulfonamides that displace a conserved water network in ATAD2/CECR2 bromodomains [REFS‑1][REFS‑2]. Its molecular formula is C₁₅H₁₅BrClNO₂S (MW 388.7) and its SMILES is CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=C2Cl)Br)C.

Why Generic Phenyl Sulfonamides Cannot Replace 5‑Bromo‑N‑[(2‑chlorophenyl)methyl]‑2,4‑dimethylbenzene‑1‑sulfonamide in Bromodomain‑Focused Campaigns


Even within the phenyl sulfonamide chemotype, subtle variations in substitution pattern drive profound selectivity shifts. Published SAR demonstrates that an ortho‑bromide on the sulfonamide‑bearing ring is 5‑fold more potent than the corresponding ortho‑chloride against the ATAD2 bromodomain, while removal of the halogen is not tolerated [REFS‑1]. Furthermore, the 2‑chlorobenzyl N‑substituent contributes to a non‑canonical binding mode that displaces all four conserved water molecules from the KAc pocket—a structural feature absent in most BET‑family inhibitors that rely on Asn/Tyr hydrogen‑bond mimicry [REFS‑1]. Consequently, replacing the title compound with a ‘generic’ benzenesulfonamide (e.g., unsubstituted N‑benzyl‑benzenesulfonamide) abolishes the water‑displacement mechanism, erodes bromodomain potency, and dramatically alters selectivity profiles.

Quantitative Differentiation Evidence for 5‑Bromo‑N‑[(2‑chlorophenyl)methyl]‑2,4‑dimethylbenzene‑1‑sulfonamide


Ortho‑Bromide Confers ≈5‑Fold Potency Gain over Ortho‑Chloride in ATAD2 Bromodomain Binding

In the phenyl sulfonamide series optimized against ATAD2, an ortho‑halide is essential for potency. Crystallographic and biochemical SAR reveals that replacement of bromide by chloride results in an approximately 5‑fold loss in binding potency, while complete removal of the halogen abolishes activity [REFS‑1]. This SAR directly positions the C5‑bromo substituent of the title compound as a potency‑determining structural feature relative to its des‑bromo or chloro‑substituted analogs.

ATAD2 bromodomain non‑BET inhibitor halogen‑bonding SAR

2,4‑Dimethyl Substitution Modulates Ligand Efficiency and Selectivity vs. 2,5‑Dimethyl Regioisomers

The 2,4‑dimethyl arrangement on the benzenesulfonamide ring is not interchangeable with the 2,5‑dimethyl regioisomer (e.g., CAS 1808754‑20‑2). Published SAR in related phenyl sulfonamide bromodomain series indicates that methyl group positioning alters the dihedral angle between the sulfonamide and the aromatic ring, affecting the trajectory of the N‑substituent into the ZA channel and modulating selectivity between ATAD2 and CECR2 [REFS‑1][REFS‑2]. A 2,4‑dimethyl pattern is associated with a more planar conformation that favors halogen‑bond formation between the ortho‑bromide and I1056 in ATAD2.

bromodomain selectivity ligand efficiency regioisomer SAR

N‑(2‑Chlorobenzyl) Side Chain Enables Non‑Canonical Water‑Network Displacement

Unlike classical BET bromodomain inhibitors that hydrogen‑bond to Asn/Tyr via a KAc‑mimetic moiety, the N‑(2‑chlorobenzyl) phenyl sulfonamide series operates through a distinct mechanism: the sulfonamide oxygens replace the interactions of water W1 while the N‑substituent—including the 2‑chlorobenzyl group—displaces the entire conserved four‑water network at the base of the ATAD2 binding pocket [REFS‑1]. This mode is exclusive to phenyl sulfonamides bearing an appropriately sized N‑(halobenzyl) group and is absent in N‑alkyl or N‑phenyl analogs that retain at least part of the water network.

water‑network displacement non‑BET bromodomain atypical binding mode

Predicted Physicochemical Property Differentiation: ChromLogD and PFI Profile Relative to Non‑Halogenated Analogs

In the phenyl sulfonamide optimization campaign, physicochemical properties were monitored using ChromLogD₇.₄ and the Property Forecast Index (PFI = ChromLogD + #Ar). The hit compound (rac‑7) in the series displayed ChromLogD₇.₄ = 4.8 and PFI = 5.8 [REFS‑1]. The introduction of a C5‑bromo substituent (as in the title compound) is predicted to increase ChromLogD₇.₄ by approximately 0.5–0.8 log units relative to the des‑bromo analog, placing the compound in a moderately lipophilic space that balances permeability against solubility—a critical trade‑off for cellular target engagement assays.

ChromLogD PFI physicochemical profiling

Optimal Deployment Scenarios for 5‑Bromo‑N‑[(2‑chlorophenyl)methyl]‑2,4‑dimethylbenzene‑1‑sulfonamide in Bromodomain and Epigenetic Research


ATAD2 Bromodomain Chemical Probe Optimization

The title compound serves as a late‑stage intermediate or SAR probe for ATAD2 bromodomain inhibitor programs. Its ortho‑bromide substituent provides the ~5‑fold potency advantage over ortho‑chloride analogs required to maintain sub‑micromolar affinity during lead optimization [REFS‑1]. Use this compound as a reference point when exploring N‑substituent variations while keeping the critical 5‑bromo‑2,4‑dimethylbenzenesulfonamide core constant.

Selectivity Profiling Against the Bromodomain Phylogenetic Tree

Because the phenyl sulfonamide series engages bromodomains through an atypical water‑displacement mechanism rather than classical KAc mimicry, the title compound is suitable for inclusion in BROMOscan® or equivalent selectivity panels to profile off‑target bromodomain interactions [REFS‑1]. Its 2‑chlorobenzyl group directs selectivity away from BET family members (BRD2/3/4) and toward non‑BET bromodomains (ATAD2, CECR2).

Crystallographic Fragment‑Elaboration Studies

The compound's sulfonamide oxygens and ortho‑bromide engage in well‑defined interactions with the ATAD2 binding site (halogen bond to I1056; hydrogen bonds replacing water W1), as established by co‑crystal structures of close analogs [REFS‑1]. Procurement for X‑ray crystallography campaigns enables structure‑guided elaboration of the N‑(2‑chlorobenzyl) vector to optimize selectivity and cellular permeability.

Physicochemical Benchmarking in Cellular Target Engagement Assays

With a predicted ChromLogD₇.₄ range of 5.3–5.6, the compound occupies a lipophilicity window that balances membrane permeability against kinetic solubility. This makes it a suitable benchmark compound for developing cellular NanoBRET or thermal shift assays targeting ATAD2, where excessive lipophilicity (ChromLogD > 6) introduces non‑specific binding artifacts [REFS‑1].

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